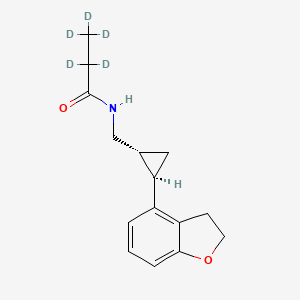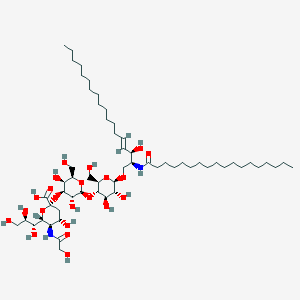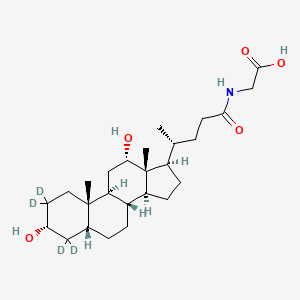
L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide
Descripción general
Descripción
“L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide” also known as “Bilaid C1” is a tetrapeptide and derivative of bilaid C . It has a molecular formula of C28H39N5O5 and a molecular weight of 525.6 .
Molecular Structure Analysis
The molecular structure of “L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide” is complex due to its peptide nature. It consists of four amino acids: L-tyrosine, D-valine, L-valine, and D-phenylalanine .Physical And Chemical Properties Analysis
“L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide” is supplied as a solid and is soluble in DMSO and methanol .Aplicaciones Científicas De Investigación
μ-Opioid Receptor Modulation
Bilaid C1 interacts with the μ-opioid receptor (MOR). It binds to this receptor with a Ki value of 3.1 μM in HEK293 cell membranes expressing the human receptor . The MOR plays a crucial role in pain modulation, and compounds like Bilaid C1 may have potential as analgesics or pain management agents.
Biased Analgesia
In a study, Bilaid C1 was identified as a biased analgesic. Biased agonists selectively activate specific signaling pathways downstream of a receptor. Bilaid C1’s biased activity at the MOR could lead to novel therapeutic approaches for pain relief .
Formate, Formaldehyde, and Methanol Biosensors
Interestingly, Bilaid C1 is related to biosensor development. Researchers have designed biosensors that respond to formate, formaldehyde, and methanol using wild-type formate and formaldehyde-responsive transcription factors (TFs). These biosensors could find applications in environmental monitoring and metabolic studies .
cAMP Accumulation Inhibition
At a concentration of 10 µM, Bilaid C1 inhibits forskolin-induced cAMP accumulation by 77% in HEK293 cells expressing the human MOR . This inhibition of cAMP production may have implications for cellular signaling pathways and could be explored further.
Mecanismo De Acción
Bilaid C1, also known as “(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide” or “L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide”, is a tetrapeptide isolated from Penicillium sp .
Target of Action
The primary target of Bilaid C1 is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids .
Mode of Action
Bilaid C1 binds to the μ-opioid receptor with a Ki value of 3.1 μM in HEK293 cell membranes expressing the human receptor . This binding leads to the activation of the receptor and subsequent intracellular signaling pathways .
Biochemical Pathways
The activation of the μ-opioid receptor by Bilaid C1 leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP (cAMP). This results in the hyperpolarization of the cell membrane and inhibition of neurotransmitter release . Additionally, Bilaid C1 may also influence the classical complement pathway through its interaction with C1s .
Pharmacokinetics
Like other peptides, it is expected to have a relatively short half-life in the body due to rapid metabolism and excretion .
Result of Action
The binding of Bilaid C1 to the μ-opioid receptor leads to analgesic effects, as is typical for μ-opioid receptor agonists . It also inhibits forskolin-induced cAMP accumulation by 77% in HEK293 cells expressing the human μ-opioid receptor when used at a concentration of 10 µM .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-18-8-6-5-7-9-18)33-28(38)24(17(3)4)32-26(36)21(29)14-19-10-12-20(34)13-11-19/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYNZNZYWLHTN-UARRHKHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)
![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)







![N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide](/img/structure/B3025774.png)
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)